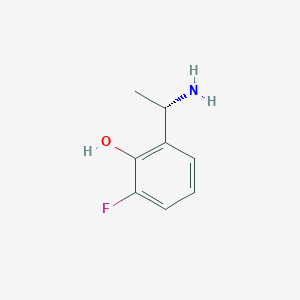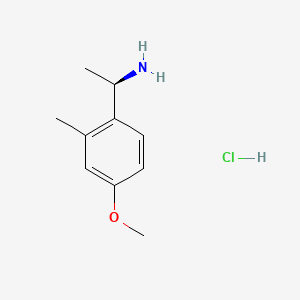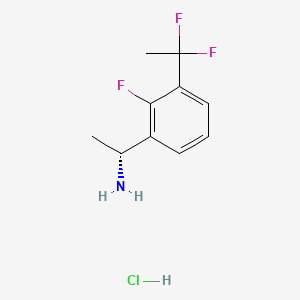
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H3ClF6O3S. It is known for its unique chemical properties, particularly its reactivity due to the presence of both hydroxyl and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-hydroxy-4,6-bis(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The product is then purified using standard techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and dimethylformamide are typically used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfonamide functionality.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its behavior in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2,4,6-Trifluorobenzenesulfonyl chloride
- 2-Hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. The hydroxyl group adds another dimension to its reactivity, allowing for a broader range of chemical transformations compared to similar compounds that lack this functional group.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H3ClF6O3S |
|---|---|
Molecular Weight |
328.62 g/mol |
IUPAC Name |
2-hydroxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClF6O3S/c9-19(17,18)6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2,16H |
InChI Key |
HMPZXUYXFVUUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)








![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)

![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)

